molecular formula C11H12N2OS B13952342 3-(2-Ethoxy-1,3-thiazol-4-yl)aniline CAS No. 760114-15-6

3-(2-Ethoxy-1,3-thiazol-4-yl)aniline

Cat. No.: B13952342
CAS No.: 760114-15-6
M. Wt: 220.29 g/mol
InChI Key: VFDXHLMTFOUSPL-UHFFFAOYSA-N
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Description

3-(2-Ethoxy-1,3-thiazol-4-yl)aniline is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxy-1,3-thiazol-4-yl)aniline typically involves the reaction of 2-ethoxy-1,3-thiazole with aniline under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the aniline, followed by nucleophilic substitution with 2-ethoxy-1,3-thiazole . The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxy-1,3-thiazol-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Ethoxy-1,3-thiazol-4-yl)aniline varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethoxy-1,3-thiazol-4-yl)aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ethoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .

Biological Activity

3-(2-Ethoxy-1,3-thiazol-4-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. The thiazole ring is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11H14N2OS
  • Molecular Weight : 226.31 g/mol
  • Structural Features : The compound consists of an aniline moiety linked to a thiazole ring with an ethoxy substituent at the 2-position.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds containing thiazole and pyrazole rings exhibit significant biological activities, particularly in inhibiting enzymes involved in cell proliferation and microbial growth .

Antimicrobial Activity

Several studies have documented the antimicrobial properties of thiazole derivatives:

  • Bacterial Inhibition : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. For instance, derivatives with thiazole rings have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

Anticancer Activity

Research has indicated that thiazole derivatives possess anticancer properties through various mechanisms:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The IC50 values for these activities were reported at approximately 10 µM for MCF7 and 15 µM for HT29 cells .
Cancer Cell LineIC50 (µM)
MCF710
HT2915

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of thiazole derivatives showed that modifications at the ethoxy position significantly enhanced antibacterial activity. The presence of electron-withdrawing groups was found to improve potency against resistant bacterial strains .
  • Anticancer Research : A medicinal chemistry campaign focused on thiazole derivatives revealed that structural modifications could lead to improved selectivity and potency against various cancer cell lines. The introduction of an ethoxy group was associated with increased solubility and bioavailability .

Properties

CAS No.

760114-15-6

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

3-(2-ethoxy-1,3-thiazol-4-yl)aniline

InChI

InChI=1S/C11H12N2OS/c1-2-14-11-13-10(7-15-11)8-4-3-5-9(12)6-8/h3-7H,2,12H2,1H3

InChI Key

VFDXHLMTFOUSPL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CS1)C2=CC(=CC=C2)N

Origin of Product

United States

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